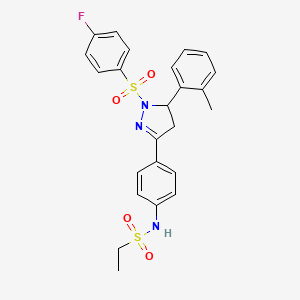

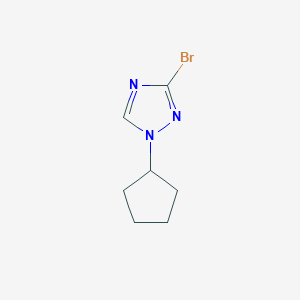

![molecular formula C23H20F3N3O2S2 B2499655 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 877653-67-3](/img/structure/B2499655.png)

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and biological activities. For instance, the first paper describes 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands, which suggests that the compound may also interact with similar biological targets . The second paper discusses a novel compound derived from indibulin and combretastatin scaffolds, indicating that the compound may share some pharmacophoric features with known anti-mitotic agents .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, as seen in the second paper, where a novel acetamide was synthesized using a multistep reaction . Although the exact synthesis of the compound is not detailed, it is likely that it would also require a carefully planned synthetic route, potentially involving the formation of the thieno[3,2-d]pyrimidin ring system followed by the introduction of the acetamide moiety.

Molecular Structure Analysis

The molecular structure of the compound is complex, featuring a thieno[3,2-d]pyrimidin ring system, which is a bicyclic structure containing sulfur and nitrogen heteroatoms. This core is substituted with a 3,5-dimethylphenyl group and an acetamide moiety linked to a trifluoromethylphenyl group. The presence of these groups suggests potential interactions with biological targets, as aromatic substituents and heteroatoms often play key roles in molecular recognition and binding .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of the exact compound , they do provide insight into the reactivity of similar compounds. For example, the first paper mentions binding studies, which implies that the compound may undergo specific interactions with biological receptors . The second paper's compound exhibits cytotoxic activity, suggesting that the compound may also be capable of interacting with biological systems in a way that affects cell viability .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly provided in the papers. However, based on the structural features, one can infer that the compound is likely to be lipophilic due to the presence of phenyl rings and a trifluoromethyl group, which could affect its solubility and distribution in biological systems. The heterocyclic and acetamide groups may contribute to the compound's ability to form hydrogen bonds, influencing its binding affinity to biological targets .

Scientific Research Applications

Radioligand Synthesis and Imaging

The compound under investigation is structurally related to a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which have been reported as selective ligands of the translocator protein (18 kDa). For example, DPA-714, a compound within this series, designed with a fluorine atom for labelling with fluorine-18, allows for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application demonstrates the potential use of such compounds in medical diagnostics and research, particularly in the context of neuroimaging and studying various neurological conditions.

Antimicrobial Activity

Compounds with structural similarities to 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesis of novel heterocyclic compounds having sulphamido moiety and their evaluation for antimicrobial activity highlights the potential of these compounds in the development of new antimicrobial agents (Nunna et al., 2014). These findings suggest that modifications to the thienopyrimidin scaffold could lead to effective antimicrobial therapeutics.

Anticonvulsant Properties

Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shown potential anticonvulsant activity. This study involved the synthesis of thioacetamide derivatives followed by an evaluation of their interaction with anticonvulsant biotargets, revealing moderate anticonvulsant activity in vivo. The compound with a 4-bromophenyl substituent showed pronounced activity, suggesting that specific modifications to the thienopyrimidine structure could enhance anticonvulsant effects (Severina et al., 2020).

Antitumor Activity

The synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have indicated potent anticancer activity against several human cancer cell lines. This includes breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, suggesting that compounds with the thienopyrimidine core may serve as leads for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

properties

IUPAC Name |

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O2S2/c1-13-9-14(2)11-17(10-13)29-21(31)20-18(7-8-32-20)28-22(29)33-12-19(30)27-16-5-3-15(4-6-16)23(24,25)26/h3-6,9-11H,7-8,12H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOOVBSQLDHKPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

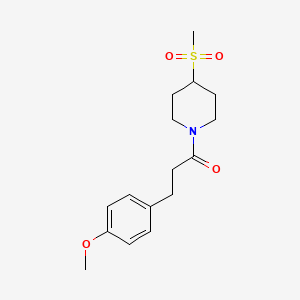

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)

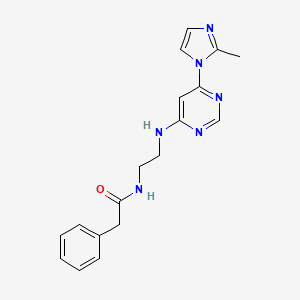

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

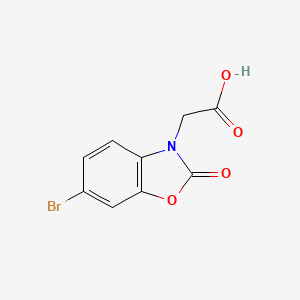

![N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2499576.png)

![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)

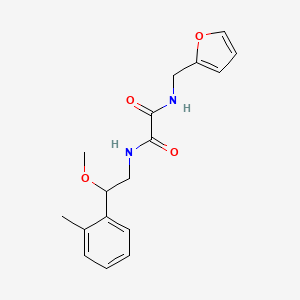

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)

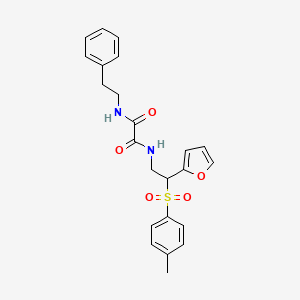

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)